molecular formula C14H20N6O3 B10945063 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10945063
M. Wt: 320.35 g/mol
InChI Key: AMFIXCWUJCLHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can streamline the process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Known for its high energy density and potential use in explosives.

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)nicotinamide: Explored for its kinase inhibitory activity.

    N-(3,5-di-tert-butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide: Investigated for its potential as a therapeutic agent.

Uniqueness

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-3-(3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H20N6O3/c1-4-19-11(2)12(9-15-19)10-17(3)14(21)6-8-18-7-5-13(16-18)20(22)23/h5,7,9H,4,6,8,10H2,1-3H3

InChI Key

AMFIXCWUJCLHTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)CCN2C=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.